
4-Hydroxy Lansoprazole Sulfide
説明
4-Hydroxy Lansoprazole Sulfide is a chemical compound with the molecular formula C16H14F3N3O2S . It has an average mass of 369.362 Da and a monoisotopic mass of 369.075867 Da . It is used in Lansoprazole impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Lansoprazole and its related formulations .
Synthesis Analysis
The synthesis of 4-Hydroxy Lansoprazole Sulfide involves the use of Baeyer–Villiger monooxygenases (BVMOs) which are able to catalyse the asymmetric oxidation of sulfides . A combinatorial mutant library of the previously identified lansoprazole sulfide monooxygenase Cb BVMO V1 was designed and synthesised . The best mutant, Cb BVMO V3, was selected with a specific activity of approximately 1 U mg −1 for lansoprazole sulfoxides .Molecular Structure Analysis
The molecular structure of 4-Hydroxy Lansoprazole Sulfide consists of 16 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It has a density of 1.5±0.1 g/cm3, a boiling point of 547.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxy Lansoprazole Sulfide are primarily catalysed by Baeyer–Villiger monooxygenases (BVMOs). These enzymes are capable of catalysing the asymmetric oxidation of sulfides, making them attractive catalysts for the synthesis of chiral sulfoxide drugs .Physical And Chemical Properties Analysis
4-Hydroxy Lansoprazole Sulfide has a density of 1.5±0.1 g/cm3, a boiling point of 547.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 88.7±0.4 cm3, a polar surface area of 96 Å2, and a molar volume of 246.5±5.0 cm3 .科学的研究の応用
Lansoprazole Synthesis and Catalysis
Lansoprazole, which includes 4-Hydroxy Lansoprazole Sulfide, has been synthesized through oxidation processes. Notably, a study by Ahn et al. (2002) detailed a new synthetic process of Lansoprazole that involved the oxidation of sulfide. They discovered that trirutile type solid oxides effectively catalyze the hydrogen peroxide oxidation of sulfides to sulfoxides, offering advantages in product purification and catalyst recovery (Ahn, Kim, Kim, Jeong, Kang, Shin, & Lim, 2002).
Metabolic Pathways in Human Liver
Pichard et al. (1995) investigated the hepatic biotransformation of Lansoprazole into its main metabolites, including the sulfone and the hydroxy derivative. This study emphasized the role of human cytochrome P450 (P450) enzymes in this process. It revealed significant correlations between lansoprazole metabolism and specific P450 enzymes, highlighting the complexity of its metabolic pathways in the human liver (Pichard, Curi-Pedrosa, Bonfils, Jacqz-Aigrain, Domergue, Joyeux, Cosme, Guengerich, & Maurel, 1995).
Chromatographic Analysis of Lansoprazole
Krishnamohan et al. (2012) focused on developing a method for estimating related compounds in Lansoprazole using Ultra High Pressure Liquid Chromatography (UHPLC). This study is significant for its methodological rigor in analyzing and quantifying compounds related to Lansoprazole, including the 4-Hydroxy Lansoprazole Sulfide (Krishnamohan, Lalitha, Sharma, Sambasivarao, Babu, Younus, Raju, & Murthy, 2012).
Environmental Degradation
Research by DellaGreca et al. (2006) explored the degradation of Lansoprazole in the aquatic environment. They found that Lansoprazole, including its sulfides, degrades in water into various components, indicating its environmental impact. This study helps in understanding the ecological footprint of Lansoprazole and its related compounds (DellaGreca, Iesce, Previtera, Rubino, Temussi, & Brigante, 2006).
Safety And Hazards
The safety data sheet for Lansoprazole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIYDJVVFOGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Lansoprazole Sulfide | |
CAS RN |
131926-95-9 | |
| Record name | 4-Hydroxy lansoprazole sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY LANSOPRAZOLE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BL278S8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



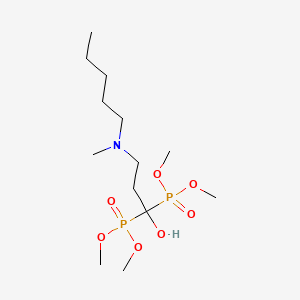

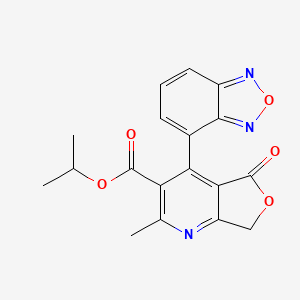

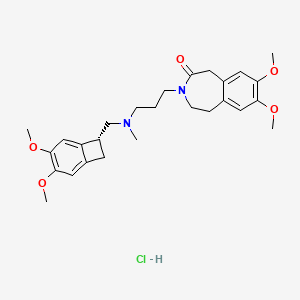
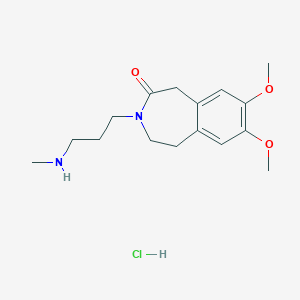

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

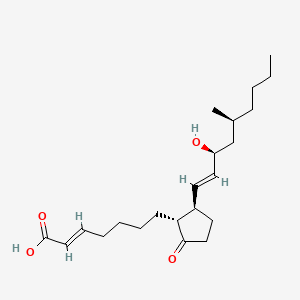
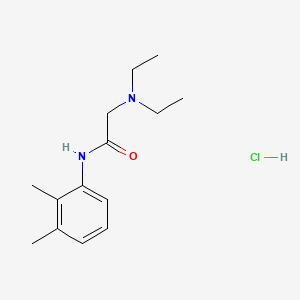
![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)